2-methyl-N-(1,3-thiazol-2-yl)pentanamide
Description
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-7(2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
XJGWFWWSYYFTAK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=NC=CS1 |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Adamantane Groups (): Increase metabolic stability but compromise solubility due to hydrophobicity.
Chain Length Variations :
- Shorter chains (e.g., acetamide in ) reduce lipophilicity, limiting cell penetration. The pentanamide chain in the target compound balances lipophilicity and bioavailability.
Heterocyclic Modifications :
- Thiadiazole vs. Thiazole (): Thiadiazole’s additional nitrogen atom alters hydrogen-bonding patterns, affecting solubility and enzyme inhibition profiles.
Biological Activity Trends :
- Anti-inflammatory activity correlates with bulky substituents (e.g., adamantane in ).
- Anticancer potency is influenced by aromatic substituents (e.g., chlorophenyl in ).
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for constructing the thiazole core. This approach involves cyclocondensation of α-haloketones with thioamides or thioureas.
Representative Procedure
-
α-Haloketone Preparation : 2-Methylpentanoyl chloride is treated with bromine in chloroform to yield 2-bromo-2-methylpentanoyl chloride.
-
Cyclocondensation : The α-bromoketone reacts with thiourea in ethanol under reflux (4–6 h), forming the thiazole ring.
-
Amide Formation : The intermediate amine is acylated with pentanoyl chloride in dichloromethane using triethylamine as base.
Key Data
Coupling-Based Approaches
Modern methods utilize coupling reagents to directly link preformed thiazole amines with carboxylic acid derivatives.
EDCI/HOBt-Mediated Coupling
-
Activation : 2-Methylpentanoic acid (1.2 eq) is activated with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C.
-
Amination : 2-Aminothiazole (1.0 eq) is added, followed by DIEA (3.0 eq). Reaction proceeds at RT for 18 h.
Performance Metrics
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 18 | 78 |
| HCTU | DCM | 40 | 24 | 82 |
Reaction Optimization Studies
Catalytic Systems for Thiazole Formation
Iodine-DMSO catalytic systems enhance one-pot syntheses by facilitating in situ α-iodoketone formation:
Optimized Conditions
-
Catalyst : I₂ (20 mol%)
-
Oxidant : DMSO (2.0 eq)
-
Temp : 80°C, 24 h
Comparative Efficiency
| Entry | Catalyst | Additive | Yield (%) |
|---|---|---|---|
| 1 | I₂ | TsOH | 78 |
| 2 | ZnI₂ | None | 43 |
| 3 | FeCl₃ | H₂O | <10 |
Solvent and Temperature Effects
Polar aprotic solvents (DMAc, DMF) improve reaction homogeneity and kinetics:
Solvent Screening
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMAc | 37.8 | 5.2 |
| DMF | 36.7 | 4.8 |
| THF | 7.5 | 1.1 |
Advanced Methodologies
Flow Chemistry Applications
Continuous flow systems enhance scalability and safety for exothermic acylation steps:
Microreactor Setup
-
Residence Time : 12 min
-
Temp : 70°C
-
Productivity : 3.2 g/h
-
Purity : 99.1% (HPLC)
Enzymatic Resolution
Lipase-mediated kinetic resolution achieves enantiopure products (>99% ee):
Biocatalytic Parameters
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| CALB (Novozym 435) | Racemate | 48 | 99 |
| PFL (Pseudomonas) | (R)-isomer | 52 | 98 |
Analytical Characterization
Critical quality attributes are verified through:
Industrial-Scale Considerations
Cost Analysis
| Component | Hantzsch Route ($/kg) | Coupling Route ($/kg) |
|---|---|---|
| Raw Materials | 120 | 210 |
| Catalyst | 15 | 85 |
| Waste Treatment | 30 | 45 |
| Total | 165 | 340 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
